molecular formula C17H13F2N3O2 B11271592 N-(2,4-difluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2,4-difluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11271592
M. Wt: 329.30 g/mol
InChI Key: DSTCEEGGJCLIBY-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-difluorobenzene as the starting material.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the difluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Difluorophenyl Compounds: Compounds containing the difluorophenyl group, such as diflunisal, an anti-inflammatory drug.

Uniqueness

N-(2,4-Difluorophenyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of the quinazolinone core and the difluorophenyl group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H13F2N3O2/c18-11-5-6-15(13(19)9-11)21-16(23)7-8-22-10-20-14-4-2-1-3-12(14)17(22)24/h1-6,9-10H,7-8H2,(H,21,23)

InChI Key

DSTCEEGGJCLIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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